2,4-Dihydroxybenzonitrile

Catalog No.
S1898413
CAS No.
64419-24-5
M.F
C7H5NO2
M. Wt
135.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dihydroxybenzonitrile

CAS Number

64419-24-5

Product Name

2,4-Dihydroxybenzonitrile

IUPAC Name

2,4-dihydroxybenzonitrile

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C7H5NO2/c8-4-5-1-2-6(9)3-7(5)10/h1-3,9-10H

InChI Key

JFZAJWBGISKERI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)O)C#N

Canonical SMILES

C1=CC(=C(C=C1O)O)C#N

2,4-Dihydroxybenzonitrile is an organic compound with the molecular formula C7H5NO2C_7H_5NO_2 and a molecular weight of 135.12 g/mol. This compound features two hydroxyl groups at the 2 and 4 positions of a benzonitrile structure, which contributes to its unique chemical properties. It is also known for its potential applications in various fields, including pharmaceuticals and agrochemicals. The compound is characterized by its solubility in polar solvents and has a boiling point that varies based on purity and environmental conditions.

Due to the limited research on DHBN, its mechanism of action in biological systems or interaction with other compounds remains unknown [].

Typical of aromatic compounds:

  • Nucleophilic Substitution: The presence of the hydroxyl groups makes the compound susceptible to nucleophilic attack, allowing for substitution reactions.
  • Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
  • Oxidation Reactions: Hydroxyl groups can be oxidized to carbonyls under specific conditions.

These reactions highlight the versatility of 2,4-dihydroxybenzonitrile in synthetic organic chemistry.

Research indicates that 2,4-dihydroxybenzonitrile exhibits various biological activities:

  • Antimicrobial Properties: Studies have shown that this compound has potential antimicrobial effects, making it a candidate for developing new antibacterial agents.
  • Antioxidant Activity: The presence of hydroxyl groups contributes to its ability to scavenge free radicals, suggesting possible applications in health supplements or cosmetics.
  • Enzyme Inhibition: There is evidence that 2,4-dihydroxybenzonitrile can inhibit certain enzymes, which may be beneficial in therapeutic contexts.

Several methods exist for synthesizing 2,4-dihydroxybenzonitrile:

  • From 4-Nitrosalicylic Acid: This method involves reacting 4-nitrosalicylic acid with sodium cyanide. The reaction proceeds through an intermediate formation leading to the desired product .
  • Using Vanillic Aldehyde: Another synthesis route utilizes vanillic aldehyde as a starting material. In this method, vanillic aldehyde reacts with hydroxylamine hydrochloride in a polar solvent, followed by demethylation under Lewis acid catalysis .
  • Hydroxylation of Benzonitrile: A more direct approach involves the hydroxylation of benzonitrile using specific reagents that introduce hydroxyl groups at the desired positions .

These methods vary in complexity and yield, influencing their applicability in industrial settings.

2,4-Dihydroxybenzonitrile has several notable applications:

  • Pharmaceuticals: Due to its biological activity, it is being explored for use in developing new drugs.
  • Agrochemicals: Its antimicrobial properties make it suitable for use in agricultural formulations.
  • Dyes and Pigments: The compound can serve as an intermediate in synthesizing dyes due to its aromatic structure.

Interaction studies of 2,4-dihydroxybenzonitrile focus on its behavior with various biological systems:

  • Protein Binding Studies: Research indicates that this compound can bind to proteins, potentially affecting their function.
  • Cell Culture Experiments: In vitro studies show how it interacts with different cell types, providing insights into its therapeutic potential.
  • Metabolic Pathways: Investigations into how this compound is metabolized within biological systems can reveal its efficacy and safety profiles.

These studies are crucial for understanding the full scope of its biological implications.

Several compounds share structural similarities with 2,4-dihydroxybenzonitrile. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Score
3-HydroxybenzonitrileC7H7NO0.95
2-Hydroxy-3-methylbenzonitrileC8H9NO0.95
4-Hydroxy-3-methylbenzonitrileC8H9NO0.95
4-Hydroxy-3,5-dimethylbenzonitrileC10H13NO0.92

The uniqueness of 2,4-dihydroxybenzonitrile lies in its specific arrangement of functional groups which influences its reactivity and biological properties compared to these similar compounds.

2,4-Dihydroxybenzonitrile possesses a distinctive molecular architecture characterized by a benzene ring substituted with two hydroxyl groups and one nitrile group. The compound follows the International Union of Pure and Applied Chemistry nomenclature system, where the primary name indicates the positions of the hydroxyl groups relative to the nitrile functional group. The molecular formula C₇H₅NO₂ reflects the presence of seven carbon atoms, five hydrogen atoms, one nitrogen atom, and two oxygen atoms arranged in a specific spatial configuration. The compound is alternatively known as 4-cyanoresorcinol, emphasizing its relationship to resorcinol, a well-established phenolic compound.

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation reads as C1=CC(=C(C=C1O)O)C#N, while the International Chemical Identifier provides a more detailed description: InChI=1S/C7H5NO2/c8-4-5-1-2-6(9)3-7(5)10/h1-3,9-10H. These notational systems facilitate precise identification and database searches across scientific literature and chemical databases.

The physical properties of 2,4-dihydroxybenzonitrile include a melting point of 179 degrees Celsius, indicating significant intermolecular interactions likely arising from hydrogen bonding between hydroxyl groups. The compound exhibits an exact mass of 135.032028 grams per mole, which proves crucial for mass spectrometric identification and quantitative analytical procedures. The presence of both electron-donating hydroxyl groups and the electron-withdrawing nitrile group creates a unique electronic environment that influences the compound's reactivity patterns and spectroscopic properties.

Historical Context of Discovery and Early Synthesis

The historical development of 2,4-dihydroxybenzonitrile synthesis traces back to fundamental research in phenolic chemistry and nitrile formation reactions. Early synthetic approaches focused on converting readily available starting materials through established organic transformations. The compound gained significant attention in pharmaceutical research during the development of iron chelating agents, where its unique structural features proved essential for biological activity.

Patent literature reveals systematic development of synthesis methodologies throughout the late twentieth century. A significant advancement emerged from research focused on benzonitrile synthesis from substituted benzaldehydes, where investigators developed facile synthetic routes using 2,4-dihydroxybenzaldehyde as a starting material. This approach involved reacting the aldehyde precursor with hydroxylamine or protected derivatives to form the corresponding oxime intermediate, followed by dehydration using diphosphorus pentoxide to yield the target nitrile compound.

The synthetic methodology evolved to include protection and deprotection strategies for the phenolic hydroxyl groups. Researchers demonstrated that 2,4-dimethoxybenzaldehyde could serve as a protected intermediate, allowing for selective transformations of the aldehyde functionality while preserving the aromatic substitution pattern. Subsequently, demethylation reactions using reagents such as boron tribromide provided access to the free phenolic compound. These developments established reliable synthetic pathways that remain relevant in contemporary chemical synthesis.

Detailed experimental procedures documented in historical patent applications describe specific reaction conditions and yields. One representative synthesis involves dissolving 2,4-dihydroxybenzaldehyde in formic acid, followed by sequential addition of sodium formate and hydroxylamine sulfate. The reaction mixture undergoes heating at elevated temperatures, typically around 100 degrees Celsius, for extended periods to ensure complete conversion. These historical protocols provide foundational knowledge for current synthetic applications and demonstrate the systematic development of reliable preparation methods.

Role in Modern Organic Chemistry Frameworks

Contemporary applications of 2,4-dihydroxybenzonitrile span multiple domains of organic chemistry, reflecting its versatility as a synthetic intermediate. The compound serves as a crucial building block in pharmaceutical development, particularly in the synthesis of iron chelating agents for therapeutic applications. Research has demonstrated its utility in preparing compounds such as 4,5-dihydro-2-(2,4-dihydroxyphenyl)-4-methylthiazole-4(S)-carboxylic acid, which exhibits significant iron-binding properties.

Advanced materials research has identified 2,4-dihydroxybenzonitrile as a central core unit in hockey-stick liquid crystalline materials. Investigators have synthesized numerous derivatives by incorporating different linking groups and alkyl chains to modulate liquid crystalline properties. These studies reveal that compounds containing the 2,4-dihydroxybenzonitrile core exhibit nematic and smectic liquid crystalline phases, with the specific phase behavior depending on molecular architecture and thermal conditions. The research demonstrates remarkable control over molecular self-assembly through structural modifications of the core compound.

Biomedical research applications extend beyond iron chelation to include studies of enzyme interactions and metabolic pathways. Investigations have explored the compound's role in ribonucleotide reductase inhibition and its effects on cellular macromolecular synthesis. These studies contribute to understanding structure-activity relationships in biological systems and inform rational drug design strategies. The compound's ability to interact with biological targets while maintaining synthetic accessibility makes it valuable for medicinal chemistry applications.

Application DomainSpecific UseKey Properties Exploited
Pharmaceutical SynthesisIron chelator precursorsPhenolic coordination sites
Materials ScienceLiquid crystalline compoundsAromatic core with hydrogen bonding
Biomedical ResearchEnzyme inhibition studiesElectronic properties and binding affinity
Analytical ChemistryReference standardsDefined physical constants and spectroscopic signatures

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

64419-24-5

Wikipedia

2,4-Dihydroxybenzonitrile

Dates

Modify: 2023-08-16

Explore Compound Types